acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid
Overview
Description
It is composed of a mixture of synthetic polypeptides, which include the amino acids L-glutamic acid, L-alanine, L-tyrosine, and L-lysine . This compound is designed to mimic myelin basic protein, a component of the myelin sheath that insulates nerve fibers . Glatiramer acetate is administered via subcutaneous injection and is known for reducing the frequency of relapses in patients with relapsing-remitting multiple sclerosis .
Mechanism of Action
Target of Action
Glatiramer acetate, a synthetic copolymer, was originally designed as a stimulant of myelin basic protein (MBP), a myelin antigen involved in the development of multiple sclerosis (MS) . It is thought to act by modifying immune processes that are believed to be responsible for the pathogenesis of MS .
Mode of Action
Glatiramer acetate exhibits several immunomodulatory effects. It is known to bind to the major histocompatibility complex (MHC) on the surface of antigen-presenting cells (APCs), recognizing myelin basic protein (MBP) . This binding leads to a competition with various myelin antigens for their presentation to T cells . It is also attributed to a T helper cell-type 1 (Th1) to Th2 cytokine shift in T cells .
Biochemical Pathways
The main functional pathways induced by Glatiramer acetate include increased proliferation and activation of immune cells including T and B lymphocytes, stimulation of antigen-presenting cells, and differentiation of effector T lymphocytes . T-helper cell differentiation is the most significant canonical pathway associated with gene transcripts altered by Glatiramer acetate .
Pharmacokinetics
In animals, the absorption of Glatiramer acetate occurred in a dose-proportional manner and only 10% of the drug remained at the injection site 1 hour after administration .
Result of Action
Glatiramer acetate reduces the relapse rate of relapsing-remitting multiple sclerosis (RRMS) by 30% . In animal models of experimental autoimmune encephalomyelitis (EAE), Glatiramer acetate treatment was associated with elevated proliferation, migration, and differentiation of neuronal oligodendrocyte progenitor cells and their recruitment to sites of injury, thereby enhancing myelin repair and neurogenesis .
Action Environment
The action of Glatiramer acetate is influenced by the immune environment of the individual. The anti-inflammatory (M2) antigen-presenting cells (APCs) induced following treatment with Glatiramer acetate are responsible for the induction of anti-inflammatory T cells that contribute to its therapeutic benefit . .
Biochemical Analysis
Biochemical Properties
Glatiramer acetate interacts with various biomolecules, including enzymes and proteins. It was originally designed as a stimulant of myelin basic protein (MBP), a myelin antigen involved in the development of multiple sclerosis . It was found to exhibit several immunomodulatory effects instead .
Cellular Effects
Glatiramer acetate has significant effects on various types of cells and cellular processes. It influences cell function by reducing the frequency of relapses in multiple sclerosis . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of glatiramer acetate involves complex immunomodulatory effects. It was found to exert its effects at the molecular level through strong promiscuous binding to MHC molecules and consequent competition with various myelin antigens for their presentation to T cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glatiramer acetate change over time. It has been shown to be effective in reducing the relapse rate of relapsing-remitting multiple sclerosis by 30% . There is limited information about its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of glatiramer acetate vary with different dosages. For instance, in mice given 60 mg/kg/day of glatiramer acetate subcutaneously, it did not increase systemic neoplasms .
Metabolic Pathways
Glatiramer acetate is involved in various metabolic pathways. It is a mixture of synthetic polypeptides hydrolyzed by proteases . Detailed information about the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, is currently limited.
Transport and Distribution
Glatiramer acetate is transported and distributed within cells and tissues. It is mainly excreted through urine . Detailed information about any transporters or binding proteins it interacts with, and its effects on localization or accumulation, is currently limited.
Preparation Methods
The synthesis of glatiramer acetate involves several steps:
Dissolution of Amino Acid NCAs: L-alanine NCA, L-tyrosine NCA, L-glutamic acid-γ-benzyl ester NCA, and L-ε-trifluoroacetyl-lysine NCA are dissolved in 1,4-dioxane as a solvent.
Precipitation and Collection: The reaction solution is slowly poured into water, and the resulting white product is collected.
Final Purification: The solid is dissolved in a 1M piperidine aqueous solution, dialyzed, and lyophilized to obtain the final glatiramer acetate product.
Chemical Reactions Analysis
Glatiramer acetate undergoes various chemical reactions, including:
Scientific Research Applications
Glatiramer acetate has a wide range of scientific research applications:
Neurodegenerative Diseases: Research is ongoing to explore its potential in treating other neurodegenerative diseases such as Alzheimer’s disease and amyotrophic lateral sclerosis.
Biomedical Research: Glatiramer acetate is used in experimental models to study the mechanisms of autoimmune encephalomyelitis and other inflammatory conditions.
Comparison with Similar Compounds
Glatiramer acetate is unique compared to other immunomodulatory drugs used in multiple sclerosis treatment:
Interferon Beta: Unlike interferon beta, which has antiviral and immunomodulatory effects, glatiramer acetate specifically targets the immune response against myelin.
Teriflunomide: Teriflunomide inhibits pyrimidine synthesis, whereas glatiramer acetate modulates T cell responses.
Dimethyl Fumarate: Dimethyl fumarate activates the Nrf2 pathway, providing antioxidant effects, while glatiramer acetate primarily acts through immune modulation.
Similar compounds include:
- Interferon Beta
- Teriflunomide
- Dimethyl Fumarate
Glatiramer acetate stands out due to its unique mechanism of action and its ability to specifically target the immune response involved in multiple sclerosis .
Properties
IUPAC Name |
acetic acid;(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;(2S)-2-aminopentanedioic acid;(2S)-2-aminopropanoic acid;(2S)-2,6-diaminohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.C6H14N2O2.C5H9NO4.C3H7NO2.C2H4O2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8;1-2(4)3(5)6;1-2(3)4/h1-4,8,11H,5,10H2,(H,12,13);5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10);2H,4H2,1H3,(H,5,6);1H3,(H,3,4)/t8-;5-;3-;2-;/m0000./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEAIOHRHQGZPC-KIWGSFCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N.CC(=O)O.C1=CC(=CC=C1CC(C(=O)O)N)O.C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N.CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N5O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163637 | |
Record name | Glatiramer acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147245-92-9 | |
Record name | Glatiramer acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147245-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glatiramer acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30163637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Alanine polyMer with L-GlutaMic Acid L-Lysine L-Tyrosine Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.